molecular formula C20H25N3O B11483854 N-methyl-1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanamine

N-methyl-1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanamine

Cat. No.: B11483854
M. Wt: 323.4 g/mol
InChI Key: FMXDDVOVQJJMDE-UHFFFAOYSA-N
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Description

METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE is a complex organic compound that features a benzodiazole core linked to a butyl chain with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)benzylamine hydrochloride
  • N-Methyl-4-phenoxy-2-phenyl-1-butanamine hydrochloride
  • Fluoxetine hydrochloride (Prozac®)

Uniqueness

METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE is unique due to its specific structural features, such as the benzodiazole core and the methoxyphenyl group. These features may confer unique biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-methyl-1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanamine

InChI

InChI=1S/C20H25N3O/c1-16-9-11-17(12-10-16)24-14-6-5-13-23-19-8-4-3-7-18(19)22-20(23)15-21-2/h3-4,7-12,21H,5-6,13-15H2,1-2H3

InChI Key

FMXDDVOVQJJMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC

Origin of Product

United States

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